molecular formula C10H14BrNO4 B6265216 2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide CAS No. 1803570-90-2

2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide

Cat. No.: B6265216
CAS No.: 1803570-90-2
M. Wt: 292.1
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Description

2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dihydroxy-2-methylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4,5-dihydroxy-2-methylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the amino acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted amino acids with various functional groups.

Scientific Research Applications

2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to neurotransmitters like dopamine.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): An essential amino acid involved in protein synthesis.

Uniqueness: 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

CAS No.

1803570-90-2

Molecular Formula

C10H14BrNO4

Molecular Weight

292.1

Purity

95

Origin of Product

United States

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